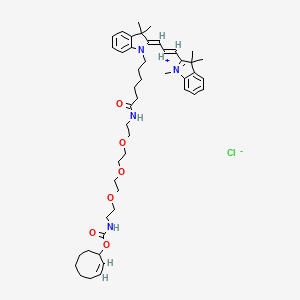
Cy3-PEG3-TCO
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy3-PEG3-TCO is a fluorescent dye derivative of Cyanine 3 (Cy3) that contains three polyethylene glycol (PEG) units and a trans-cyclooctene (TCO) moiety. This compound is known for its ability to engage in inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules . The combination of Cy3, PEG, and TCO makes this compound highly versatile for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy3-PEG3-TCO involves the conjugation of Cyanine 3 dye with a PEG linker and a TCO group. The general synthetic route includes the following steps:
Synthesis of Cyanine 3 Dye: The Cyanine 3 dye is synthesized through a series of condensation reactions involving indole derivatives and quaternary ammonium salts.
PEGylation: The PEG linker is attached to the Cyanine 3 dye through an esterification or amidation reaction.
TCO Conjugation: The TCO moiety is introduced to the PEGylated Cyanine 3 dye through a nucleophilic substitution reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Cy3-PEG3-TCO primarily undergoes inverse electron demand Diels-Alder (iEDDA) reactions with tetrazine-functionalized molecules. This reaction is highly specific and efficient, making it suitable for various applications .
Common Reagents and Conditions
Reagents: Tetrazine-functionalized molecules
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products
The major product of the iEDDA reaction between this compound and tetrazine-functionalized molecules is a stable cycloaddition adduct. This product retains the fluorescent properties of the Cy3 dye, making it useful for imaging and labeling applications .
Applications De Recherche Scientifique
Cy3-PEG3-TCO has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence imaging to label and track biomolecules in live cells.
Medicine: Utilized in molecular imaging and drug delivery systems for diagnostic and therapeutic purposes.
Industry: Applied in the development of fluorescent probes and sensors for various industrial processes.
Mécanisme D'action
The mechanism of action of Cy3-PEG3-TCO involves its TCO moiety engaging in an iEDDA reaction with tetrazine-functionalized molecules. This reaction forms a stable cycloaddition adduct, which retains the fluorescent properties of the Cy3 dye. The PEG linker enhances the solubility and biocompatibility of the compound, making it suitable for biological applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cy5-PEG3-TCO: A similar compound with a Cyanine 5 dye instead of Cyanine 3.
Cy3-PEG4-TCO: Contains an additional PEG unit, which may enhance solubility and biocompatibility.
Uniqueness
Cy3-PEG3-TCO is unique due to its combination of Cyanine 3 dye, three PEG units, and a TCO moiety. This combination provides a balance of fluorescence, solubility, and reactivity, making it highly versatile for various applications .
Propriétés
Formule moléculaire |
C47H67ClN4O6 |
|---|---|
Poids moléculaire |
819.5 g/mol |
Nom IUPAC |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H66N4O6.ClH/c1-46(2)38-21-13-15-23-40(38)50(5)42(46)25-18-26-43-47(3,4)39-22-14-16-24-41(39)51(43)30-17-9-12-27-44(52)48-28-31-54-33-35-56-36-34-55-32-29-49-45(53)57-37-19-10-7-6-8-11-20-37;/h10,13-16,18-19,21-26,37H,6-9,11-12,17,20,27-36H2,1-5H3,(H-,48,49,52,53);1H/b19-10+; |
Clé InChI |
CIMILHYBLGAWQQ-ZIOFAICLSA-N |
SMILES isomérique |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
SMILES canonique |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


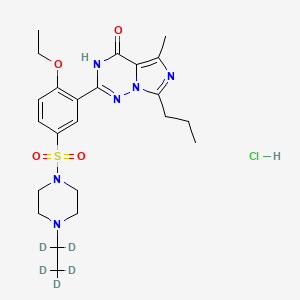
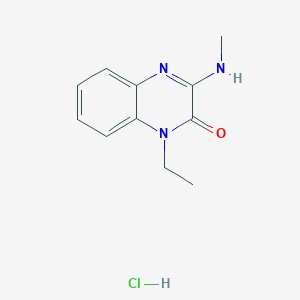
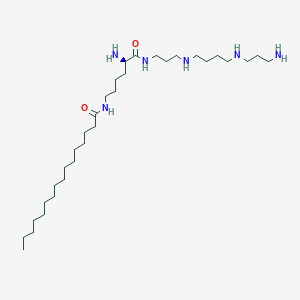
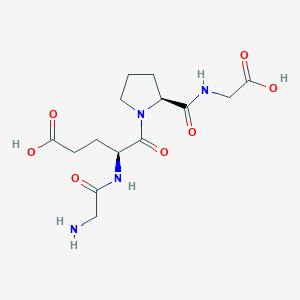
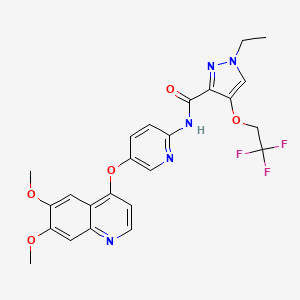


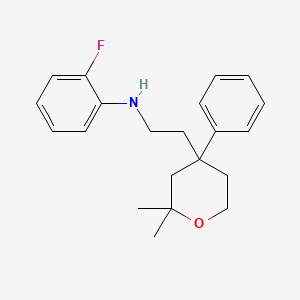
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
![(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B12378612.png)
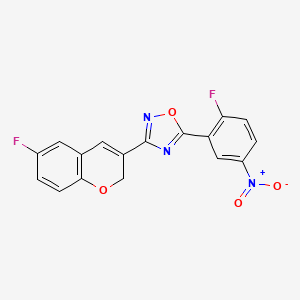
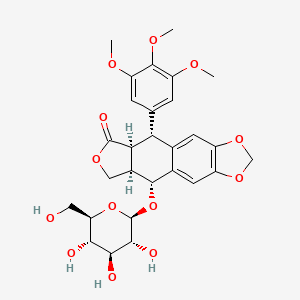
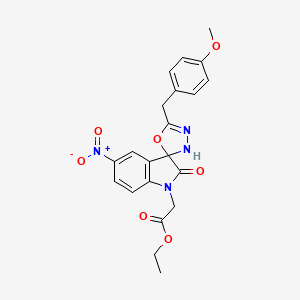
![N-[5-(Diethylamino)-2-[(3,5-dinitro-2-thienyl)azo]phenyl]acetamide](/img/structure/B12378630.png)
